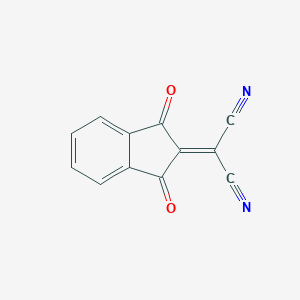

2-(Dicyanomethyliden)indan-1,3-dion

Übersicht

Beschreibung

2-(Dicyanomethylene)indan-1,3-dione, also known as DCMID, is an organic compound with a wide range of applications in the scientific and medical fields. It is a colorless, crystalline solid with a molecular formula of C8H4N2O2. DCMID is a highly reactive compound and is used in many research and laboratory experiments. It is used in the synthesis of various compounds, such as polymers, drugs and other molecules. DCMID also has several biochemical and physiological effects on the body, which are important to understand in order to use it safely and effectively.

Wissenschaftliche Forschungsanwendungen

Biosensorik

2-(Dicyanomethyliden)indan-1,3-dion: wird aufgrund seiner elektronenakzeptorischen Eigenschaften bei der Entwicklung von Biosensoren eingesetzt. Diese Biosensoren können biologische Analyten mit hoher Empfindlichkeit und Spezifität nachweisen. Die Struktur der Verbindung ermöglicht die Herstellung von Fluoreszenz-Sonden, die zum Nachweis von Enzymen, Proteinen und anderen Biomolekülen verwendet werden können .

Bioaktivität

Diese Verbindung dient als Schlüsselzwischenprodukt bei der Synthese biologisch aktiver Moleküle. Ihre Derivate wurden auf ihre möglichen therapeutischen Wirkungen untersucht, darunter die Behandlung von Alzheimer-Krankheit und AIDS . Die strukturelle Ähnlichkeit mit Indanon, das in mehreren Naturprodukten vorkommt, unterstreicht seine Bedeutung in der pharmazeutischen Chemie.

Bioimaging

In der Bioimaging werden This compound-Derivate verwendet, um Chromophore zu entwickeln, die den Kontrast in bildgebenden Verfahren verbessern. Diese Anwendung ist entscheidend für die Visualisierung von Zellstrukturen und -funktionen in der medizinischen Diagnostik und Forschung .

Organische Elektronik

Die elektronenakzeptorische Natur von This compound macht es zu einer wertvollen Komponente in der organischen Elektronik. Es wird bei der Entwicklung von Farbstoffen für Solarzellen eingesetzt, was zur Entwicklung von Technologien für erneuerbare Energien beiträgt .

Photopolymerisation

Diese Verbindung ist auch ein effektiver Photoinitiator in Photopolymerisationsprozessen. Sie initiiert die Aushärtung von Polymeren, wenn sie Licht ausgesetzt wird, was in der Herstellung von Beschichtungen, Klebstoffen und 3D-Druckmaterialien unerlässlich ist .

Nichtlineare optische (NLO) Anwendungen

Aufgrund seiner starken elektronenakzeptorischen Fähigkeiten wird This compound bei der Synthese von Chromophoren für NLO-Anwendungen verwendet. Zu diesen Anwendungen gehört die Entwicklung von Materialien für die optische Datenspeicherung und -verarbeitung .

Heterocyclische Synthese

Die Vielseitigkeit von This compound erstreckt sich auf die heterocyclische Synthese, bei der sie zur Erzeugung einer Vielzahl von indenofusionierten Heterocyclen verwendet wird. Diese Heterocyclen finden Anwendung in Pharmazeutika, Agrochemikalien und Farbstoffen .

Synthetisches Zwischenprodukt

Schließlich fungiert es als synthetisches Zwischenprodukt bei der Entwicklung verschiedener biologisch aktiver Moleküle. Seine Reaktivität ermöglicht es Chemikern, komplexe molekulare Architekturen zu konstruieren, die andernfalls schwierig zu synthetisieren sind .

Wirkmechanismus

Target of Action

It’s worth noting that indan-1,3-dione derivatives have shown various biological activities, including antiviral, antibacterial, and anti-inflammatory effects .

Mode of Action

The carbon at the c-2 position in indan-1,3-dione can act as a nucleophile, undergoing self-aldol condensation . The introduction of more voluminous substituents such as dicyanomethylene groups into positions 1 and 3 of the indan molecule should passivate the condensation reaction in position 2 to an even greater degree .

Pharmacokinetics

The lipophilicity of a molecule, which is the affinity of a molecule to the lipid environment, can determine its pharmacological, pharmacokinetic, and pharmacodynamic activities .

Result of Action

Indan-1,3-dione derivatives have shown various biological activities, including antiviral, antibacterial, and anti-inflammatory effects .

Action Environment

It’s worth noting that the structure of indan-1,3-dione can be found in numerous natural products , suggesting that it may be stable in various environmental conditions.

Safety and Hazards

Zukünftige Richtungen

“2-(Dicyanomethylene)indan-1,3-dione” has been extensively studied as a synthetic intermediate for the design of many different biologically active molecules . Beyond its common use in the design of biologically active molecules, indane-1,3-dione is also an electron acceptor widely used for the design of dyes for solar cells applications, photoinitiators of polymerization, or chromophores for non-linear optical (NLO) applications . This suggests that “2-(Dicyanomethylene)indan-1,3-dione” has a promising future in various research fields.

Biochemische Analyse

Biochemical Properties

2-(Dicyanomethylene)indan-1,3-dione plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with electron acceptors in dye-sensitized solar cells, enhancing their efficiency . The nature of these interactions often involves the formation of stable complexes, which can influence the activity of the biomolecules involved.

Cellular Effects

The effects of 2-(Dicyanomethylene)indan-1,3-dione on various types of cells and cellular processes are profound. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, 2-(Dicyanomethylene)indan-1,3-dione can modulate the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and overall cell health .

Molecular Mechanism

At the molecular level, 2-(Dicyanomethylene)indan-1,3-dione exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it can cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions are crucial for understanding the compound’s role in various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Dicyanomethylene)indan-1,3-dione can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 2-(Dicyanomethylene)indan-1,3-dione remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity. Long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 2-(Dicyanomethylene)indan-1,3-dione vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing cellular function or protecting against oxidative stress. At higher doses, toxic or adverse effects can occur, including cellular damage or disruption of normal metabolic processes .

Metabolic Pathways

2-(Dicyanomethylene)indan-1,3-dione is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell. Understanding these pathways is essential for elucidating the compound’s biochemical effects .

Transport and Distribution

Within cells and tissues, 2-(Dicyanomethylene)indan-1,3-dione is transported and distributed through various mechanisms. It can interact with transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can affect the compound’s localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of 2-(Dicyanomethylene)indan-1,3-dione is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biochemical activity .

Eigenschaften

IUPAC Name |

2-(1,3-dioxoinden-2-ylidene)propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4N2O2/c13-5-7(6-14)10-11(15)8-3-1-2-4-9(8)12(10)16/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQFLMIPTYDGFOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(C#N)C#N)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401295294 | |

| Record name | 2-(Dicyanomethylene)-1,3-indandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401295294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16954-74-8, 90522-66-0 | |

| Record name | 2-(Dicyanomethylene)-1,3-indandione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16954-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Dicyanomethylene)-1,3-indandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401295294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Dicyanomethylene)indan-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main reaction pathways of DCID with electron-rich alkynes?

A1: DCID exhibits two primary reaction pathways with electron-rich alkynes:

- [2+2] Cycloaddition-Retroelectrocyclization: This pathway targets the exocyclic double bond of DCID, leading to the formation of cyanobuta-1,3-dienes. These products are characterized by their push-pull chromophore properties, making them potentially useful in optoelectronics. []

- [4+2] Hetero-Diels-Alder (HDA) Reaction: This pathway occurs at an enone moiety of DCID, yielding fused 4H-pyran heterocycles. []

Q2: Can the selectivity between these reaction pathways be controlled?

A2: Yes, reaction conditions significantly influence the selectivity between these pathways. Notably, the introduction of Lewis acids drastically promotes the formation of the HDA adduct, favoring the [4+2] pathway. []

Q3: Does DCID react with other nucleophiles besides alkynes?

A3: Yes, research indicates that DCID reacts with various nucleophiles. For instance, it reacts with pyrazolones to yield spiro[indol- and spiro[inden-pyrano[2,3-c]pyrazole] derivatives. [] Additionally, 2-amino-N′-arylbenzimidamides react with DCID to produce novel quinazoline derivatives. []

Q4: Are there any known structural rearrangements that DCID can undergo?

A4: Interestingly, DCID can rearrange to form 2,3-dicyano-1,4-naphthoquinone (DCNQ). This isomerization can be triggered by one-electron transfer to DCID from various sources, such as iodide ions, sodium metal, or even organic electron donors like tetrathiafulvalene (TTF). []

Q5: What analytical techniques are employed to study DCID and its reactions?

A5: Various analytical methods are used to characterize DCID and its derivatives. X-ray crystallography has been instrumental in determining the solid-state structures of both DCID and its salts, providing valuable insights into its molecular geometry and packing arrangements. [] Furthermore, spectroscopic techniques are likely employed to analyze the products formed in reactions involving DCID. For example, characterizing the cyanobuta-1,3-dienes and 4H-pyran heterocycles mentioned earlier would likely involve techniques like NMR spectroscopy and mass spectrometry. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z,4E,6E,8E,10E,12E,14E)-2-[(1E,3E,5E,7E)-12-hydroxy-4,8,12-trimethyltrideca-1,3,5,7-tetraenyl]-7,11,15,19-tetramethylicosa-2,4,6,8,10,12,14,18-octaenal](/img/structure/B97472.png)